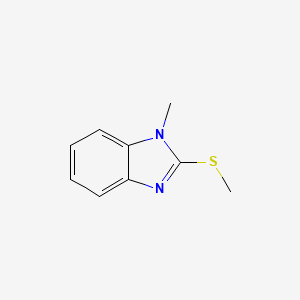

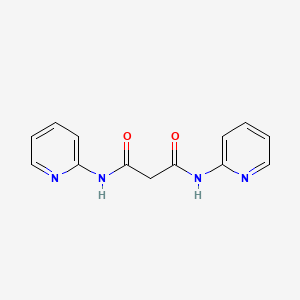

![molecular formula C7H6N2OS B2633113 2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one CAS No. 1522380-21-7](/img/structure/B2633113.png)

2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of various organic compounds, and its unique structure makes it an attractive target for drug development.

Scientific Research Applications

Synthesis and Ligand Potential

Weber and Erker (2002) synthesized 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, which has potential as a ligand for the γ-aminobutyric acid A/benzodiazepine receptor complex. This synthesis involved starting from 2-chloro-3-nitropyridine and progressing through intermediate stages to produce derivatives of 1H-pyrido[2,3-b][1,4]thiazin-2-ylphosphate, which are of interest as potential ligands for this receptor complex (Weber & Erker, 2002).

Generation of Novel Ring Systems

Padwa and Zhang (1994) focused on generating dihydro-5H-thiazolo[3,2-a]pyridin-3-ones by proton loss from isothiomunchnones. They also synthesized the tetrahydro-2H-pyrido[2,1-b]-[1,3]thiazin-4-one ring system, highlighting the chemical flexibility and potential for creating novel ring structures in this area of study (Padwa & Zhang, 1994).

Crystal Structures and Synthesis

Yennawar et al. (2019) reported the synthesis and crystal structures of two solvated 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. Their work contributes to the understanding of the crystal structures of these compounds, which is crucial for their potential application in various fields of scientific research (Yennawar et al., 2019).

Novel Derivatives and Analgesic Activity

Zawisza and Malinka (1986) described a rearrangement process to produce derivatives of the 2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide system. Interestingly, some of these new compounds exhibited strong analgesic activity in pharmacological screenings, suggesting their potential use in medicinal chemistry (Zawisza & Malinka, 1986).

Anticonvulsant Activities and AMPA Receptor Antagonism

Inami et al. (2015) investigated 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives as orally active AMPA receptor antagonists. Their research showed significant suppression of maximal electroshock seizure in mice following oral administration of these compounds, highlighting their importance in neurological research (Inami et al., 2015).

Structural Studies and Potential as Calcium Channel Modulators

Suárez et al. (2006) synthesized 2-iminium chloride salts of 5,8-dihydro-2H-pyrido[3,2-e][1,3]thiazines derivatives, which were characterized by X-ray crystallography and theoretical calculations. These salts exhibit structural features that suggest their potential as calcium channel modulators (Suárez et al., 2006).

Dehydrogenation Reaction Studies

Kakehi et al. (1992) reinvestigated the dehydrogenation reaction of 5,5a-dihydropyrido[2,1-c]thieno[3,2-e][1,4]thiazine derivatives, contributing to a better understanding of the chemical behavior of these compounds under certain conditions (Kakehi et al., 1992).

Psychotropic Activity and Novel Heterocyclic System

Paronikyan et al. (2005) synthesized derivatives of pyrido[3,2-e]-1,3-thiazine and studied some of their psychotropic properties. This work is essential in exploring the potential of these compounds in the field of psychopharmacology (Paronikyan et al., 2005).

properties

IUPAC Name |

4H-pyrido[3,2-b][1,4]thiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUSWMIMPJDWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide](/img/structure/B2633033.png)

![N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2633034.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)